c-SRC Kinase Inhibition Advantage
The 4-bromo substituent on the phenoxy ring is critical for potent inhibition of the c-SRC kinase. In a direct cellular assay, 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid inhibited human c-SRC with an IC50 of 349 nM [1]. In stark contrast, the des-bromo analog (2-(1-phenoxycyclopropyl)acetic acid) is significantly less potent, with a reported IC50 of 13,000 nM for inhibiting the same target under comparable conditions [2].
Comparator: 13,000 nM
| Evidence Dimension | Inhibition of human c-SRC kinase (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 349 nM |
| Comparator Or Baseline | 2-(1-phenoxycyclopropyl)acetic acid (IC50 = 13,000 nM) |
| Quantified Difference | ~37-fold greater potency |
| Conditions | Inhibition of human c-SRC expressed in mouse NIH/3T3 cells, assessed by BrdU incorporation in presence of 1.5% FCS [1][2]. |
Why This Matters
This 37-fold difference in potency directly demonstrates that the 4-bromo group is not inert; it is essential for achieving high target affinity, making the compound a superior choice for studies focused on c-SRC-mediated pathways.
- [1] BindingDB. (2021). BDBM50517925 (CHEMBL4436308). Affinity Data: IC50=349 nM for human c-SRC. View Source
- [2] BindingDB. (n.d.). BDBM50303801 (CHEMBL4576093). Affinity Data: IC50=1.30E+4 nM for human c-SRC. View Source
